Disodium 2-ethylhexyl phosphate

Surfactant aggregation morphology Vesicle formation Packing parameter

Disodium 2-ethylhexyl phosphate (CAS 13492-25-6) spontaneously forms unilamellar vesicles (25–60 nm) in water without extrusion—a property absent in linear-chain analogs. Its branched C8 monoalkyl architecture with dianionic phosphate headgroup provides superior electrolyte tolerance, maintaining solubility in high-alkali, high-builder cleaners where di-ester phosphates salt out. FDA Approved, TSCA & DSL listed. Ideal for drug delivery, protocell modeling, corrosion inhibition, and recoverable surfactant systems via pH-switchable solubility. Select the mono-ester disodium salt for predictable vesicle assembly, hard-water stability, and regulatory confidence.

Molecular Formula C8H17Na2O4P
Molecular Weight 254.17 g/mol
CAS No. 13492-25-6
Cat. No. B083366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2-ethylhexyl phosphate
CAS13492-25-6
Synonymsdisodium 2-ethylhexyl phosphate
Molecular FormulaC8H17Na2O4P
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCCCCC(CC)COP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C8H19O4P.2Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2
InChIKeyNIFGJMWDJOVFPC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 2-Ethylhexyl Phosphate (CAS 13492-25-6): Anionic Monoester Phosphate Surfactant for High-Electrolyte Industrial Formulations


Disodium 2-ethylhexyl phosphate (CAS 13492-25-6, also registered as CAS 15505-13-2) is an anionic organophosphorus surfactant belonging to the disodium monoalkyl phosphate class, with the molecular formula C₈H₁₇Na₂O₄P and a molecular weight of 254.17 g·mol⁻¹ . The compound features a single branched 2-ethylhexyl hydrocarbon chain esterified to a phosphate headgroup neutralized by two sodium counterions, yielding a dianionic headgroup at alkaline pH [1]. It is listed on the U.S. EPA TSCA Inventory, the Canadian Domestic Substances List (DSL), and carries an FDA Approved status [2]. Unlike its di-ester analog sodium bis(2-ethylhexyl) phosphate (NaDEHP), this mono-ester congener possesses two dissociable acidic groups on a single phosphate head, conferring distinctly higher aqueous solubility, greater electrolyte tolerance, and fundamentally different aggregation architecture [3].

Why Sodium Bis(2-ethylhexyl) Phosphate (NaDEHP) or Conventional Surfactants Cannot Replace Disodium 2-Ethylhexyl Phosphate in High-Electrolyte and Vesicle-Dependent Applications


Phosphate ester surfactants are not interchangeable despite sharing the 2-ethylhexyl hydrophobic moiety. The number of esterified alkyl chains and the counterion stoichiometry dictate the geometric packing parameter, which in turn determines whether the surfactant assembles into spherical micelles, cylindrical micelles, vesicles, or lamellar phases [1]. Disodium 2-ethylhexyl phosphate, with a single branched C8 tail and a dianionic headgroup (two Na⁺ counterions), adopts a packing parameter that favors bilayer vesicle formation—a property absent in both its di-ester analog NaDEHP (which forms reverse micelles in nonpolar solvents and vesicles only above 0.02 molal) and conventional linear monoalkyl phosphates (which form only micelles) [2]. Furthermore, the mono-ester phosphate headgroup confers significantly higher tolerance to concentrated electrolyte solutions compared to di-ester phosphates, directly impacting performance in built detergent and metalworking fluid formulations [3]. Substituting NaDEHP or a generic sulfonate/sulfate surfactant for this compound would alter the aggregation architecture, electrolyte compatibility, and pH-responsive phase behavior, rendering formulation properties unpredictable without extensive re-optimization [4].

Quantitative Differentiation Evidence for Disodium 2-Ethylhexyl Phosphate vs. In-Class Analogs and Conventional Surfactants


Branched Monoalkyl Phosphate Architecture Produces Vesicles (25–60 nm Diameter), Whereas Linear Analogs Form Only Micelles

Disodium 2-ethylhexyl phosphate belongs to the class of branched-chain disodium monoalkyl phosphates. Ravoo and Engberts (1994) synthesized four disodium monoalkyl phosphates with branched alkyl chains and demonstrated via transmission electron microscopy (TEM) and freeze-fracture replicas that the branching of the alkyl substituent induces aggregation into bilayers, forming thermally stable unilamellar vesicles with diameters between 25 and 60 nm in water at room temperature [1]. In contrast, linear-chain disodium monoalkyl phosphates (e.g., disodium mono-n-dodecyl phosphate) form only spherical micelles under identical conditions [2]. This morphology difference is a direct consequence of the increased critical packing parameter (P ≈ 0.5–1.0) conferred by chain branching, which linear analogs (P < 0.33) cannot achieve [1]. Upon addition of Ca²⁺, these vesicles aggregate at [Ca²⁺] > 0.5 mM and undergo bilayer fusion to form larger stable vesicles (100–250 nm) above a 1.0 mM Ca²⁺ threshold [1].

Surfactant aggregation morphology Vesicle formation Packing parameter Disodium monoalkyl phosphate

Disodium Monoalkyl Phosphates Exhibit Significantly Higher Critical Micelle Concentration Than Conventional 1:1 Ionic Surfactants With the Same Alkyl Chain Length

Tahara et al. (1969) systematically measured the CMC values of disodium monoalkyl phosphates (n-dodecyl, n-tetradecyl, n-hexadecyl) using pNa and light scattering techniques and confirmed that the CMC values of these salt solutions are 'considerably higher than those of ordinary 1–1 type ionic surfactants with the same alkyl chain length' [1]. This is attributed to the dianionic phosphate headgroup, which generates stronger electrostatic repulsion between headgroups within the micelle compared to monovalent headgroups such as sulfate or sulfonate [1]. For industrial reference, sodium lauryl sulfate (SLS, a C12 1:1 surfactant) has a CMC of 8.2 mM at 25°C [2], whereas disodium monotetradecyl phosphate (MC14P-2Na, C14 chain) exhibits a substantially higher CMC of approximately 19 mM (1.9 × 10⁻² mol/L) at 25°C and pH 11.5 [3]. By extrapolation from the established chain-length dependence within the disodium monoalkyl phosphate series, the target compound (C8 branched chain) is expected to have an even higher CMC than its C14 linear analog, consistent with the class-level trend that shorter or branched chains reduce hydrophobic driving force for micellization, further elevated by the dianionic headgroup repulsion [1][4].

Critical micelle concentration Disodium monoalkyl phosphate Surfactant CMC comparison Anionic surfactant

Mono-Ester Phosphate Headgroup Confers Superior Electrolyte Tolerance Over Di-Ester Phosphate Surfactants

The mono-ester phosphate structure of disodium 2-ethylhexyl phosphate, with its dianionic headgroup bearing two sodium counterions, provides markedly higher tolerance to concentrated electrolyte solutions compared to di-ester phosphates such as NaDEHP. Industry data from Nouryon demonstrates that polyphosphoric acid-derived phosphate esters with a high mono-ester content exhibit superior hydrotroping behavior and greater electrolyte tolerance than mono/di-ester blends, outperforming the corresponding di-ester-rich formulations in high-ionic-strength environments [1]. In contrast, NaDEHP (CMC = 5.12 mM) and DOSS (CMC = 1.80 mM) show lower aqueous solubility and are prone to salting-out effects under high electrolyte conditions, limiting their use in built detergent systems and concentrated metalworking fluid formulations . This differentiation is mechanistically linked to the increased hydrophilicity and charge density of the dianionic mono-ester headgroup relative to the monoanionic di-ester headgroup, which enhances hydration and reduces sensitivity to ionic strength-driven aggregation or precipitation [1].

Electrolyte tolerance Mono-ester phosphate Di-ester phosphate Surfactant formulation Hydrotrope

Thermal Stability Limit of Disodium 2-Ethylhexyl Phosphate (Decomposition at 100°C) vs. Di-Ester Analog NaDEHP (Boiling Point 393.4°C)

A critical differentiator for procurement decisions is the thermal stability profile. Disodium 2-ethylhexyl phosphate is reported to decompose at 100°C (CRC Handbook data) , whereas the di-ester analog sodium bis(2-ethylhexyl) phosphate (NaDEHP, CAS 141-65-1) has a boiling point of 393.4°C at 760 mmHg . This approximately 293°C difference in thermal stability limits arises from the fundamental structural distinction: the mono-ester phosphate bears two ionizable hydroxyl groups on the phosphorus center, which can participate in thermally induced condensation or hydrolysis reactions at moderate temperatures, while the di-ester phosphate has only one reactive hydroxyl group and is consequently more thermally robust [1].

Thermal stability Decomposition temperature Phosphate ester surfactant Disodium 2-ethylhexyl phosphate

FDA-Approved Regulatory Status Differentiates Disodium 2-Ethylhexyl Phosphate from Non-Listed Phosphate Ester Analogs in Consumer and Institutional Product Compliance

The U.S. EPA Substance Registry records disodium 2-ethylhexyl phosphate (listed under CAS 15505-13-2 as 'Phosphoric acid, mono(2-ethylhexyl) ester, disodium salt') with an FDA Approved status and TSCA Inventory Active designation [1]. This regulatory clearance profile is not uniformly shared across all phosphate ester surfactants; many di-ester and mixed-ester phosphate surfactant products lack explicit FDA clearance for certain indirect food-contact or consumer product applications [2]. The compound is also listed on the Canadian Domestic Substances List (DSL), confirming its acceptance in North American industrial and consumer markets [3]. Procurement teams selecting surfactants for formulations requiring FDA-compliant ingredients can rely on this verified regulatory status, whereas alternative 2-ethylhexyl phosphate esters (e.g., the free acid form, mono(2-ethylhexyl) phosphate, or the di-ester NaDEHP) may require additional regulatory diligence or may not carry equivalent FDA listing [1].

FDA approval Regulatory compliance TSCA inventory Phosphate ester surfactant Disodium 2-ethylhexyl phosphate

Procurement-Relevant Application Scenarios Where Disodium 2-Ethylhexyl Phosphate Provides Verifiable Advantage Over Substitute Surfactants


Vesicle-Based Delivery Systems and Protocell Membrane Research

The branched monoalkyl phosphate architecture of disodium 2-ethylhexyl phosphate enables spontaneous formation of unilamellar vesicles (25–60 nm diameter) in water without extrusion or sonication, a property absent in linear-chain disodium monoalkyl phosphates and requiring higher concentrations for di-ester analogs such as NaDEHP (vesicles appear only above 0.02 molal, 0.69% w/w) [1][2]. Researchers developing membrane-mimetic compartments, drug encapsulation vehicles, or protocell models can source this compound as a single-component vesicle-forming surfactant, avoiding the complexity of multi-component lipid mixtures or the need for organic co-solvents required by di-ester phosphate systems. The pH-dependent modulation of vesicle size (25–60 nm at alkaline pH vs. 50–100 nm upon partial protonation) provides a tunable parameter for cargo loading and release studies [1].

High-Electrolyte Industrial Cleaning Concentrates and Built Detergent Formulations

The mono-ester phosphate structure confers superior tolerance to concentrated alkali, builders, and electrolytes compared to di-ester phosphate surfactants such as NaDEHP, which are prone to salting-out under high ionic strength [3]. Commercial phosphate ester products based on 2-ethylhexyl phosphate (e.g., Lanxess EPIPHOS® C8) highlight high alkaline and hard water stability as key performance attributes . Formulators of heavy-duty alkaline cleaners, metal degreasers, and industrial-institutional (I&I) cleaning products can select the disodium mono-ester salt to maintain surfactant solubility and wetting performance in formulations containing sodium hydroxide, sodium metasilicate, or chelating builders at concentrations that would precipitate or phase-separate di-ester-based surfactants [3]. The compound's defoaming ability further suits low-foam cleaning applications .

Corrosion Inhibition in Metalworking Fluids and Lubricant Additive Packages

Disodium 2-ethylhexyl phosphate and its parent mono-ester acid are documented in the Hazardous Substances Data Bank (HSDB) for use as corrosion inhibitors and lubricating oil additives [4]. The phosphate headgroup provides effective metal surface adsorption for anti-wear and anti-rust film formation, while the branched 2-ethylhexyl chain contributes lubricity and organic solubility [5]. Compared to the parent free acid (mono(2-ethylhexyl) phosphate), the disodium salt form offers improved water solubility and ease of incorporation into aqueous metalworking fluid concentrates without requiring pH adjustment or amine neutralization [3]. The FDA-Approved regulatory status of this specific salt form may also provide compliance advantages for metalworking fluids used in food-processing environments where incidental food contact is possible [6].

pH-Responsive Switchable Surfactant Systems for Recoverable and Recyclable Formulations

Research on disodium monoalkyl phosphates has established that the disodium salt form (pH > 11) is water-soluble and surface-active, whereas the monosodium salt form (pH ~6–7) is poorly water-soluble and surface-inactive [7]. This pH-switchable solubility behavior, demonstrated for disodium monotetradecyl phosphate (MC14P-2Na) with a recovery rate of approximately 96.9% from micellar solutions and 95.1% from emulsions across at least 10 pH cycles, provides a platform for designing recoverable surfactants [7]. Disodium 2-ethylhexyl phosphate, with its shorter branched chain, is expected to exhibit analogous pH-responsive behavior, enabling formulators to engineer cleaning or emulsification systems where the surfactant can be precipitated and recovered by pH adjustment, reducing environmental discharge and enabling surfactant recycling in closed-loop industrial processes.

Quote Request

Request a Quote for Disodium 2-ethylhexyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.